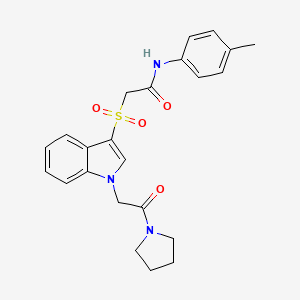
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a novel derivative in medicinal chemistry, particularly within the context of anti-inflammatory and analgesic research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An indole ring system
- A pyrrolidine moiety
- Sulfonamide functionality
- Acetamide group
This structural complexity suggests potential interactions with various biological targets, notably in inflammatory pathways.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound may exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response.
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| This compound | TBD | TBD |
The selectivity index indicates the compound's preference for inhibiting COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
Analgesic Properties
In addition to anti-inflammatory effects, compounds in this class have shown potential analgesic activity. Research has demonstrated that the modulation of endocannabinoid pathways through monoacylglycerol lipase (MAGL) inhibition may contribute to pain relief mechanisms . The specific compound under discussion has not yet been directly tested for analgesic effects, but its structural analogs have shown promise.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by sulfonamide coupling. The SAR studies indicate that modifications to the indole and sulfonamide groups significantly influence biological activity, particularly in terms of potency and selectivity against COX enzymes .
Case Studies and Experimental Findings
Several studies have evaluated related compounds in preclinical models:
- Chandana et al. (2023) reported a series of pyrazole derivatives with notable anti-inflammatory activity, suggesting that modifications at specific positions on the indole ring can enhance COX-II selectivity.
- Eren et al. (2023) highlighted compounds with similar scaffolds achieving IC50 values significantly lower than traditional NSAIDs, indicating potential for improved therapeutic profiles.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-8-10-18(11-9-17)24-22(27)16-31(29,30)21-14-26(20-7-3-2-6-19(20)21)15-23(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQXRMSFIHXGLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














